molecular formula C18H20N4O5 B12941155 6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B12941155
M. Wt: 372.4 g/mol
InChI Key: RTNHDZWSDWYQQR-UHFFFAOYSA-N
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Description

6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazolo[4,3-d]pyrimidine core, a benzyl group, and a tetrahydrofuran ring with multiple hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidine core, the introduction of the benzyl group, and the construction of the tetrahydrofuran ring. Common reagents used in these steps include benzyl bromide, methylhydrazine, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The pyrazolo[4,3-d]pyrimidine core can be reduced to form dihydro derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction: Formation of dihydro derivatives of the pyrazolo[4,3-d]pyrimidine core.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: Lacks the tetrahydrofuran ring and hydroxyl groups.

    1-(3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: Lacks the benzyl group.

    3-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: Lacks both the benzyl group and the tetrahydrofuran ring.

Uniqueness

The uniqueness of 6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the benzyl group, tetrahydrofuran ring, and multiple hydroxyl groups allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H20N4O5

Molecular Weight

372.4 g/mol

IUPAC Name

6-benzyl-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C18H20N4O5/c1-10-13-14(22(20-10)18-16(25)15(24)12(8-23)27-18)17(26)21(9-19-13)7-11-5-3-2-4-6-11/h2-6,9,12,15-16,18,23-25H,7-8H2,1H3

InChI Key

RTNHDZWSDWYQQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1N=CN(C2=O)CC3=CC=CC=C3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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